![molecular formula C10H20N2O3 B3000758 Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate CAS No. 1547277-22-4](/img/structure/B3000758.png)
Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate
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Overview
Description
The tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate is a compound that falls within the category of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active molecules and potential use in medicinal chemistry. The tert-butyl group attached to the azetidine ring is a common protecting group used in organic synthesis to improve the steric bulk and alter the reactivity of the molecule.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex, involving multiple steps and the careful selection of starting materials and reagents. For example, the synthesis of di- and tri-organotin derivatives of a related azetidine compound was achieved by using a protected azetidine precursor . Another synthesis route described the transformation of an acetonide protected azir
Scientific Research Applications
Synthesis and Modification
- Tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate and its derivatives have been synthesized for various scientific applications. For instance, azetidine-2-carboxylic acid analogs with different heteroatomic side chains have been created for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized to explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Building Blocks in Medicinal Chemistry
- Protected 3-haloazetidines, closely related to tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, are utilized as versatile building blocks in medicinal chemistry. These compounds have been employed in the synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Intermediate in Pharmaceutical Synthesis
- It also plays a role as an intermediate in the synthesis of pharmaceutical compounds. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a derivative of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate, has been synthesized as an intermediate of a target mTOR targeted PROTAC molecule (Zhang et al., 2022).
Role in Organic Synthesis
- In organic chemistry, derivatives of tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate are used in various syntheses and structural modifications, contributing to the development of new compounds with potential applications in different fields, including the pharmaceutical industry (Vorona et al., 2007).
Applications in Crystallography
- The compound has also found applications in crystallography studies, where its structure and properties are analyzed to understand its behavior in different chemical environments and potential use in material sciences (Moriguchi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(ethoxyamino)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-5-14-11-8-6-12(7-8)9(13)15-10(2,3)4/h8,11H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJWDGFZUAHTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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